![molecular formula C14H21NO B13297596 1-[3-(Cyclopentyloxy)phenyl]propan-2-amine](/img/structure/B13297596.png)
1-[3-(Cyclopentyloxy)phenyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Cyclopentyloxy)phenyl]propan-2-amine is a chemical compound with the molecular formula C14H21NO It is known for its unique structure, which includes a cyclopentyloxy group attached to a phenyl ring, and a propan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentyloxy)phenyl]propan-2-amine typically involves the following steps:
Formation of the Cyclopentyloxy Group: The initial step involves the preparation of the cyclopentyloxy group, which is achieved by reacting cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.
Attachment to the Phenyl Ring: The cyclopentyl halide is then reacted with a phenol derivative under basic conditions to form the cyclopentyloxyphenyl compound.
Formation of the Propan-2-amine Chain:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include halogenating agents, bases, and amine precursors.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Cyclopentyloxy)phenyl]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Cyclopentyloxy)phenyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopentyloxy)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[3-(Cyclopentyloxy)phenyl]propan-2-amine can be compared with other similar compounds, such as:
1-[3-(Cyclohexyloxy)phenyl]propan-2-amine: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
1-[3-(Cyclopentyloxy)phenyl]ethan-2-amine: Similar structure but with an ethan-2-amine chain instead of a propan-2-amine chain.
1-[3-(Cyclopentyloxy)phenyl]butan-2-amine: Similar structure but with a butan-2-amine chain instead of a propan-2-amine chain.
The uniqueness of this compound lies in its specific combination of the cyclopentyloxy group and the propan-2-amine chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(3-cyclopentyloxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H21NO/c1-11(15)9-12-5-4-8-14(10-12)16-13-6-2-3-7-13/h4-5,8,10-11,13H,2-3,6-7,9,15H2,1H3 |
InChI Key |
OGMZSNJAKOTLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B13297515.png)
![4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13297517.png)
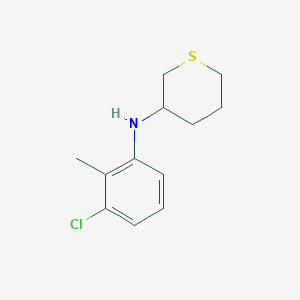
amine](/img/structure/B13297527.png)
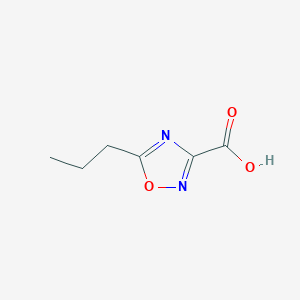
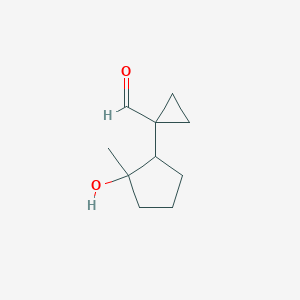
![6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13297536.png)

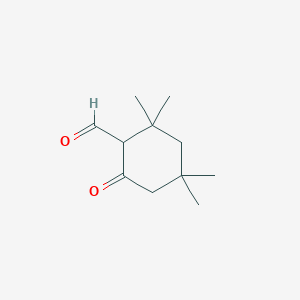
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B13297551.png)
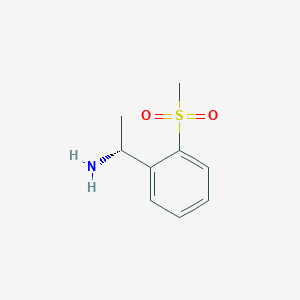
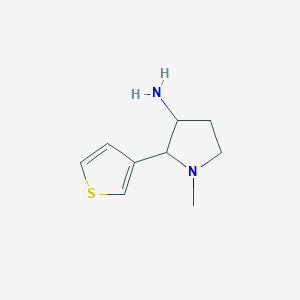

![1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13297589.png)
